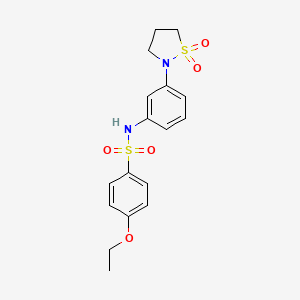

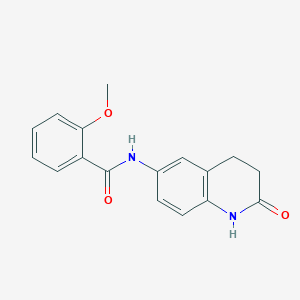

6-溴-3-碘-2-氟硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-4-nitrobenzene, has been explored using electrochemical reduction at zinc electrodes in ionic liquids, demonstrating a route to form arylzinc intermediates . Additionally, the preparation of 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions has been examined, with one method achieving high radiochemical yields . These studies suggest that the synthesis of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene could potentially be achieved through similar electrochemical or nucleophilic substitution strategies.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene . These methods, along with density functional theory (DFT) calculations, could be applied to analyze the molecular structure of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, providing insights into the influence of substituents on benzene's geometry and vibrational modes.

Chemical Reactions Analysis

The reactivity of the radical anion of 1-bromo-4-nitrobenzene in ionic liquids has been shown to differ significantly from that in conventional solvents, indicating that the ionic solvent can promote the reactivity of radical anions . This information could be relevant when considering the chemical reactions of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, as the presence of multiple substituents could further influence its reactivity in various solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene compounds have been studied, including their electronic properties and thermodynamic properties at different temperatures . For 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene, similar analyses could reveal the effects of the substituents on properties like dipole moment, absorption wavelengths, and frontier molecular orbital energies. The presence of bromine, fluorine, and iodine atoms, along with a nitro group, would likely have a significant impact on these properties.

科学研究应用

- 6-溴-3-碘-2-氟硝基苯是一种在氟化反应中很有价值的前体。研究人员利用它将氟原子引入有机分子,这可以显著改变它们的性质。 例如,它可以作为芳基硅烷区域选择性银介导氟化的内标 .

氟化反应

安全和危害

属性

IUPAC Name |

1-bromo-3-fluoro-4-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLSEYXNKDAIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)

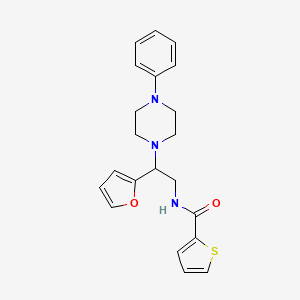

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)